molecular formula C9H8Cl2O3 B1410852 2,6-Dichloro-4-methylmandelic acid CAS No. 1803824-41-0

2,6-Dichloro-4-methylmandelic acid

Cat. No.: B1410852
CAS No.: 1803824-41-0
M. Wt: 235.06 g/mol
InChI Key: GUYUXBOPORQVHW-UHFFFAOYSA-N
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Description

Contextualizing Substituted Mandelic Acids within Organic Synthesis

Substituted mandelic acids are highly valued in organic synthesis due to their bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on the benzylic carbon. This arrangement allows for a wide array of chemical transformations. The aromatic ring can undergo further substitution, while the carboxylic acid and hydroxyl groups can be involved in esterification, amidation, oxidation, and reduction reactions.

The synthesis of mandelic acid derivatives themselves is well-established. A common route involves the reaction of a substituted benzaldehyde (B42025) with a source of cyanide, such as hydrogen cyanide or sodium cyanide, to form a mandelonitrile (B1675950) intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the corresponding mandelic acid. ambeed.comsigmaaldrich.com For 2,6-dichloro-4-methylmandelic acid, the likely precursor would be 2,6-dichloro-4-methylbenzaldehyde (B179168), a commercially available starting material. sigmaaldrich.com

Significance of Chirality in Mandelic Acid Analogues

The presence of a stereocenter at the alpha-carbon makes mandelic acid and its derivatives chiral molecules. This chirality is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers (R and S) of a drug can exhibit vastly different pharmacological and toxicological profiles.

Enantiomerically pure mandelic acids are frequently used as chiral resolving agents to separate racemic mixtures of alcohols and amines. google.com The separation is achieved by forming diastereomeric salts, which have different physical properties and can be separated by crystallization. The specific spatial arrangement of substituents on the phenyl ring of the mandelic acid derivative can influence the efficiency of this resolution.

Overview of Research Trajectories for Aryl Hydroxycarboxylic Acids

Aryl hydroxycarboxylic acids, the broader family to which this compound belongs, are a subject of ongoing research. Current investigations focus on several key areas:

New Synthetic Methodologies: Developing more efficient, environmentally friendly, and enantioselective methods for their synthesis. This includes the use of phase transfer catalysts and ultrasonic irradiation to improve reaction rates and yields. smolecule.com

Catalysis: Employing these acids as chiral ligands or catalysts in asymmetric synthesis.

Pharmaceutical Applications: Designing and synthesizing novel aryl hydroxycarboxylic acid derivatives with potential therapeutic activities. For instance, mandelic acid itself is used in dermatology and as an antibacterial agent.

While direct research on this compound is not prominent, its structure suggests potential as a chiral resolving agent or as a building block in the synthesis of more complex molecules, where the chlorine and methyl substituents could fine-tune steric and electronic properties.

Compound Data

Below are tables summarizing the available information for the specified compound and related analogues.

Table 1: Properties of this compound

Property Value
CAS Number 1803824-41-0
Molecular Formula C₉H₈Cl₂O₃

| Molecular Weight | 235.06 g/mol |

Table 2: Related Mandelic Acid Derivatives and their Applications

Compound Name Key Feature/Application
Mandelic Acid Parent compound, used in skincare and as an antibacterial agent.
2-Chloromandelic acid Used in chiral separations. google.com
4-Hydroxymandelic acid A metabolite and a subject of chiral separation studies. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYUXBOPORQVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro 4 Methylmandelic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,6-dichloro-4-methylmandelic acid reveals that the primary disconnection is at the C-C bond between the carboxylic acid group and the aromatic ring. This leads back to the key precursor, 2,6-dichloro-4-methylbenzaldehyde (B179168). This aldehyde can be synthesized from 2,6-dichloro-4-methylphenol (B86849) through various oxidation methods. 2,6-Dichloro-4-methylphenol itself can be prepared by the chlorination of 4-methylphenol. google.comnih.gov Another critical precursor is a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, which is necessary for the formation of the α-hydroxy nitrile intermediate.

Target Molecule: this compound

Key Disconnection: C-C bond formation

Precursors: 2,6-dichloro-4-methylbenzaldehyde and a cyanide source

Aldehyde Synthesis: Oxidation of 2,6-dichloro-4-methylphenol

Phenol Synthesis: Chlorination of 4-methylphenol

Classical Synthetic Approaches for Substituted Mandelic Acids

Several classical methods for the synthesis of mandelic acid and its derivatives can be adapted for the preparation of this compound.

Cyanohydrin Route Modifications

The most common method for synthesizing mandelic acids is the cyanohydrin route. mdpi.comaskfilo.com This involves the reaction of an aldehyde, in this case, 2,6-dichloro-4-methylbenzaldehyde, with a cyanide source to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-hydroxy acid. askfilo.comsbq.org.br

The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon. However, the presence of two ortho-chloro substituents in 2,6-dichloro-4-methylbenzaldehyde can sterically hinder this reaction. Therefore, modifications such as the use of a phase-transfer catalyst or a Lewis acid might be necessary to improve the reaction rate and yield. The hydrolysis of the resulting sterically hindered nitrile may also require harsh conditions, such as strong acid or base and elevated temperatures.

Strecker Synthesis Adaptations

The Strecker synthesis is a versatile method for producing α-amino acids, which can be adapted to synthesize α-hydroxy acids. acs.orgmasterorganicchemistry.comwikipedia.org The traditional Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. wikipedia.orgorganic-chemistry.org To obtain an α-hydroxy acid, the ammonia is replaced with water.

In the context of this compound, 2,6-dichloro-4-methylbenzaldehyde would be treated with a cyanide salt in an aqueous acidic medium. The initially formed cyanohydrin is then hydrolyzed in situ to the carboxylic acid. The acidic conditions help to promote both the formation of the cyanohydrin and the subsequent hydrolysis of the nitrile.

Grignard or Organolithium Addition to α-Keto Esters

An alternative approach involves the addition of a Grignard or organolithium reagent to an α-keto ester. nih.govyoutube.commasterorganicchemistry.comyoutube.comyoutube.com For the synthesis of this compound, the required α-keto ester would be an ester of 2,6-dichloro-4-methylphenylglyoxylic acid. This can be prepared by the Friedel-Crafts acylation of 1,3-dichloro-5-methylbenzene with oxalyl chloride, followed by esterification.

The Grignard reagent, such as methylmagnesium bromide, would then add to the ketone carbonyl of the α-keto ester. Subsequent hydrolysis of the ester group would yield the target mandelic acid derivative. A significant challenge with this method is the potential for the Grignard reagent to react with the ester functionality, leading to a double addition product. youtube.comyoutube.com Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents, can help to minimize this side reaction.

Stereoselective Synthesis of this compound

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure α-hydroxy acids, which are important chiral building blocks in the pharmaceutical industry. mdpi.comresearchgate.net

Asymmetric Catalysis in α-Hydroxy Acid Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-hydroxy acids. researchgate.netnih.govacs.org Chiral catalysts can be employed in several of the classical synthetic routes to induce stereoselectivity.

For instance, in the cyanohydrin route, a chiral Lewis acid or a chiral catalyst system can be used to control the facial selectivity of the cyanide addition to the aldehyde. rsc.org This leads to the formation of an enantioenriched cyanohydrin, which can then be hydrolyzed to the corresponding enantiomerically enriched mandelic acid. sbq.org.brrsc.org

Enzymatic approaches have also proven highly effective for the asymmetric synthesis of α-hydroxy acids. researchgate.netacs.org Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to aldehydes. rsc.org Alternatively, lipases can be used for the kinetic resolution of racemic cyanohydrins or their esters. sbq.org.br In a chemoenzymatic process, a racemic cyanohydrin can be produced chemically and then resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two enantiomers. sbq.org.br The separated enantiopure cyanohydrin can then be hydrolyzed to the corresponding (R)- or (S)-mandelic acid derivative. nih.govnih.gov

Another strategy involves the asymmetric reduction of α-keto esters. Chiral reducing agents or catalytic asymmetric hydrogenation can be used to reduce the ketone functionality of an α-keto ester with high enantioselectivity, leading to the desired chiral α-hydroxy ester, which can be subsequently hydrolyzed.

PrecursorReagent(s)MethodProduct
2,6-Dichloro-4-methylbenzaldehydeKCN, H2OCyanohydrin Route2,6-Dichloro-4-methylmandelonitrile
2,6-Dichloro-4-methylmandelonitrileH3O+HydrolysisThis compound
2,6-Dichloro-4-methylbenzaldehydeKCN, NH4ClStrecker Synthesis2-Amino-2-(2,6-dichloro-4-methylphenyl)acetonitrile
2-Amino-2-(2,6-dichloro-4-methylphenyl)acetonitrileH3O+Hydrolysis2-Amino-2-(2,6-dichloro-4-methylphenyl)acetic acid
Ethyl 2-(2,6-dichloro-4-methylphenyl)-2-oxoacetateCH3MgBr, then H3O+Grignard Reaction2-(2,6-dichloro-4-methylphenyl)-2-hydroxypropanoic acid

Chiral Auxiliary-Mediated Transformations

The synthesis of specific enantiomers of a target molecule can be achieved through the use of a chiral auxiliary. This method involves covalently bonding a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical reactions to occur stereoselectively, leading to the desired enantiomer. After the asymmetric transformation, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of a chiral carboxylic acid like this compound, a common strategy involves the use of chiral auxiliaries such as pseudoephedrine or the more recent pseudoephenamine. nih.govharvard.edu These auxiliaries can be converted into amides with a glyoxylic acid derivative. The resulting α-keto amide can then be diastereoselectively reduced at the ketone position. Subsequent hydrolysis of the amide bond yields the desired enantiomerically enriched α-hydroxy acid.

Another prominent example is the Evans aldol (B89426) reaction, which uses N-acyloxazolidinone auxiliaries to achieve highly diastereoselective aldol additions, a key step in constructing chiral centers. While direct application to mandelic acid synthesis is less common, the principles of using a chiral auxiliary to control the formation of a stereocenter are broadly applicable. nih.govharvard.edu The selection of the auxiliary is critical and is often based on its ability to induce high diastereoselectivity and the ease of its subsequent removal without racemizing the product. For instance, pseudoephenamine has been shown to be a highly effective chiral auxiliary, offering high diastereoselectivity in alkylation reactions that form quaternary stereocenters and producing derivatives that are often crystalline, which aids in purification. nih.gov

Enzymatic Resolution Strategies for Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms. Lipases are commonly employed for the resolution of mandelic acid derivatives. tandfonline.compsu.edu

Two primary lipase-catalyzed strategies are used:

Enantioselective acylation: An enzyme selectively acylates the hydroxyl group of one enantiomer of the mandelic acid ester using an acyl donor, such as a vinyl ester. The resulting acylated ester can then be separated from the unreacted enantiomer. psu.edu

Enantioselective hydrolysis (deacylation): A racemic mixture of an acylated mandelic acid ester is exposed to a lipase in the presence of an alcohol (alcoholysis) or water (hydrolysis). The enzyme selectively cleaves the acyl group from one enantiomer, which can then be separated from the unreacted ester. tandfonline.compsu.edu

The choice of enzyme is paramount for successful resolution. Lipases from various microbial sources have been screened for their activity and enantioselectivity towards mandelic acid derivatives. Studies on halogen-substituted mandelic acids have identified several effective lipases. psu.edu

For example, lipases from Pseudomonas sp. (such as Amano AK and Amano P from Pseudomonas cepacia) and Penicillium roqueforti (Amano R) have demonstrated high to excellent enantioselectivities in the transesterification of mandelates. psu.edu In the deacylation of O-acylated mandelates, the Penicillium roqueforti lipase was found to preferentially produce (S)-mandelates. tandfonline.com Conversely, for the acylation of methyl mandelates with vinyl acetate, a Pseudomonas sp. lipase was effective in leaving the (R)-mandelates unreacted, allowing for their recovery with high enantiomeric excess. psu.edu The selection of a suitable enzyme for this compound would likely involve screening a similar panel of lipases to identify one with high activity and the desired enantiopreference for this specific substitution pattern.

The efficiency and selectivity of enzymatic resolution are highly dependent on reaction conditions. Key parameters that require optimization include the choice of solvent, acyl donor, and temperature.

Solvent: The enantioselectivity of lipases is significantly influenced by the organic solvent used. For the acylation of p-substituted mandelates, solvents like isopropyl ether and benzene (B151609) have been shown to yield high enantioselectivity. psu.edu

Acyl Donor: In acylation reactions, the structure of the acyl donor can affect both the reaction rate and the enantioselectivity. For instance, in the acylation of methyl mandelates, vinyl esters with shorter alkyl chains generally lead to faster reactions. Interestingly, the acyl donor can sometimes invert the enzyme's enantiopreference; using vinyl chloroacetate (B1199739) instead of other vinyl esters has been shown to switch the selectivity from the (S)- to the (R)-enantiomer. tandfonline.compsu.edu

Temperature: Temperature affects enzyme stability and activity. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.

The table below summarizes findings from the enzymatic resolution of various p-substituted mandelic acid methyl esters, illustrating the effectiveness of this technique.

Table 1: Enzymatic Resolution of p-Substituted Methyl Mandelates Data extrapolated from studies on related compounds.

Substrate (p-substituent) Enzyme Strategy Acyl Donor Solvent Product Enantiomer Enantiomeric Excess (ee) Ref
H Pseudomonas sp. Acylation Vinyl Acetate Isopropyl Ether (R)-acid (unreacted) ≥98% psu.edu
Cl Pseudomonas sp. Acylation Vinyl Acetate Isopropyl Ether (R)-acid (unreacted) ≥98% psu.edu
Br Pseudomonas sp. Acylation Vinyl Acetate Isopropyl Ether (R)-acid (unreacted) ≥98% psu.edu
CH₃ Pseudomonas sp. Acylation Vinyl Acetate Isopropyl Ether (R)-acid (unreacted) ≥98% psu.edu
H Penicillium roqueforti Deacylation Butanol Isopropyl Ether (S)-acid (product) ≥97% tandfonline.com

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via diastereomeric salt formation is one of the most widely used methods for separating enantiomers on an industrial scale. nih.govlibretexts.org The process involves reacting a racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. The ideal agent forms a salt with the target compound that crystallizes well and has a significant solubility difference between the two diastereomers. For acidic compounds like mandelic acid derivatives, chiral amines are the most common class of resolving agents. libretexts.orglibretexts.org

Commonly used resolving agents for mandelic acids include:

1-Phenylethylamine: A cost-effective and widely used resolving agent for acidic compounds. researchgate.net

Ephedrine and Pseudoephedrine: Naturally occurring alkaloids that have been successfully used to resolve various mandelic acids. google.commissouri.edu

2-Amino-1-butanol: A synthetic chiral amine that has proven effective for resolving DL-mandelic acid. google.comgoogle.com

Brucine and Strychnine: Complex, naturally occurring alkaloids that are often used for difficult resolutions. libretexts.org

Levetiracetam (LEV): In a more novel approach, LEV has been used to resolve halogenated mandelic acids through the formation of enantiospecific co-crystals, which is an alternative to traditional salt formation. nih.gov

The choice of the best resolving agent for this compound would require experimental screening of various candidates to find one that provides efficient separation. Studies on other halogenated mandelic acids have shown that the position and type of substituent can significantly affect the efficiency of resolution with a given agent. nih.gov

Table 2: Examples of Chiral Resolving Agents for Halogenated Mandelic Acids Illustrative data from studies on related compounds.

Racemic Acid Resolving Agent Method Result Ref
2-Chloromandelic acid Levetiracetam (LEV) Co-crystallization Selectively co-crystallized with the S-enantiomer nih.gov
3-Chloromandelic acid Levetiracetam (LEV) Co-crystallization Selectively co-crystallized with the S-enantiomer nih.gov
4-Chloromandelic acid Levetiracetam (LEV) Co-crystallization Selectively co-crystallized with the S-enantiomer nih.gov
4-Bromomandelic acid Levetiracetam (LEV) Co-crystallization Selectively co-crystallized with the S-enantiomer nih.gov
DL-Mandelic Acid D(-)-2-Aminobutanol-(1) Diastereomeric Salt Crystallized salt yields D(-)-mandelic acid google.com

Once a suitable resolving agent is chosen and the diastereomeric salts are formed, the separation is achieved through crystallization. The key is to exploit the solubility difference between the two diastereomeric salts. The less soluble salt will preferentially crystallize out of the solution, leaving the more soluble salt in the mother liquor.

The optimization of crystallization conditions is crucial for achieving high yield and optical purity:

Solvent: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts. Common solvents include alcohols (ethanol, methanol), water, or mixtures thereof. google.com The optimal solvent system is one that maximizes the solubility difference between the two diastereomers.

Temperature: Cooling the solution is a standard method to induce crystallization, as solubility typically decreases with temperature. The final temperature can be optimized to balance yield and purity. nih.gov In the resolution of 3-chloromandelic acid with levetiracetam, a crystallization temperature of -18 °C was found to be optimal. nih.gov

Recrystallization: The initially crystallized salt is often not optically pure. Therefore, one or more recrystallization steps are typically necessary to enrich the crystals in the less-soluble diastereomer until no further change in optical rotation is observed. libretexts.orgmissouri.edu

Seeding: Introducing a small crystal of the desired pure diastereomer (a seed crystal) can help initiate crystallization and can be crucial for obtaining the correct crystalline form. nih.gov

After separation, the pure diastereomeric salt is treated with a strong acid or base to break the salt and liberate the pure enantiomer of the mandelic acid and recover the resolving agent. libretexts.orggoogle.com

Recrystallization and Purification Protocols

The purification of mandelic acid and its derivatives is crucial for obtaining a product with high purity, which is essential for its subsequent applications. Common impurities in crude mandelic acid, produced through methods like the hydrolysis of mandelonitrile (B1675950), can include unreacted starting materials and various organic and inorganic by-products. google.com Several methods have been established for the purification of these compounds, with recrystallization being a primary technique.

The choice of solvent is paramount in recrystallization and is dependent on the specific properties of the mandelic acid derivative. Historical methods for purifying mandelic acid have involved extraction with hot benzene, followed by crystallization upon cooling. orgsyn.org Another established method uses ether for extraction. orgsyn.org For certain derivatives, recrystallization from absolute ethanol (B145695) has been shown to be effective. orgsyn.org

Aqueous systems are also widely used. One patented method for purifying mandelic acid involves creating a complex sodium salt, which is then dissolved in boiling water and acidified with hydrochloric acid to a specific pH (e.g., 1.8) to induce crystallization upon cooling. google.com This process effectively separates the acid from salt by-products. google.com More recent patents describe crystallization methods for optically active mandelic acids from aqueous solutions by partial neutralization with an alkali, which can yield crystals with high filling density and uniform particle size. google.com

For analytical purposes and chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool. nih.gov This technique can resolve enantiomers of mandelic acid and its derivatives, using mobile phases such as a mixture of n-hexane and ethanol with an acidic additive like trifluoroacetic acid (TFA). nih.gov

Below is a table summarizing various purification techniques applicable to mandelic acid derivatives.

Purification Method Solvent/Mobile Phase Key Principles & Findings Applicable To
Recrystallization Hot BenzeneExtraction of acid from solid mixtures (e.g., with ammonium (B1175870) chloride), followed by crystallization upon cooling. orgsyn.orgMandelic Acid
Recrystallization Absolute EthanolUsed to purify condensation products of mandelic acid. orgsyn.orgMandelic Acid Derivatives
Acid-Base Crystallization Water / Hydrochloric AcidDissolution of a salt form in water, followed by acidification to a specific pH to precipitate the pure acid. google.comMandelic Acid
Chiral HPLC n-Hexane/Ethanol + 0.1% TFAChromatographic separation of enantiomers on a chiral stationary phase (e.g., CHIRALPAK® IC). nih.govMandelic Acid and its derivatives (e.g., 2-chloromandelic acid)

Modern Synthetic Innovations Applicable to this compound

While classical synthetic routes to mandelic acids are well-established, modern organic chemistry offers innovative methodologies that could be applied to the synthesis of this compound. These techniques promise greater efficiency, selectivity, and more environmentally benign reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govacs.org One of its significant applications is in decarboxylative coupling reactions, where a carboxylic acid is used as a leaving group to form a new carbon-carbon bond. princeton.edu This strategy could be hypothetically applied to the synthesis of this compound.

The general mechanism involves the single-electron oxidation of a carboxylate by an excited photocatalyst. princeton.edu This generates a carboxyl radical that readily undergoes decarboxylation (loses CO2) to form an alkyl radical. This radical can then be engaged in various bond-forming reactions. For the synthesis of the target molecule, a potential precursor such as 2-(2,6-dichloro-4-methylphenyl)-2-carboxyacetic acid could undergo a photoredox-catalyzed decarboxylative process. While this specific application is theoretical, the methodology has been successfully used for the decarboxylative arylation of α-amino acids and α-oxy acids to create valuable benzylic amine and ether structures. princeton.edu The reactivity of benzylic radicals, which would be key intermediates in this pathway, has been a subject of investigation in photoredox catalysis. nih.govresearchgate.net

Component Example Function
Photocatalyst Iridium or Ruthenium complexes, Organic DyesAbsorbs visible light and initiates the single-electron transfer process. princeton.edu
Substrate N-hydroxyphthalimide ester of a carboxylic acidActivated form of the carboxylic acid that facilitates the reaction. researchgate.net
Light Source Blue LEDsProvides the energy to excite the photocatalyst. nih.govacs.org
Solvent DMF, DMSO, Acetonitrile (B52724)Solubilizes reactants and facilitates the reaction. chemie-brunschwig.ch

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. chemie-brunschwig.ch Reactions like the Suzuki, Negishi, and Heck couplings provide powerful tools for connecting different molecular fragments. chemie-brunschwig.chyoutube.com A plausible retrosynthetic pathway for this compound using this approach would involve coupling a substituted aromatic ring with a side chain precursor.

For instance, a Suzuki coupling could be envisioned between a 1-bromo-2,6-dichloro-4-methylbenzene and a suitable boronic acid or ester derivative of a protected glyoxylic acid. The reaction would be catalyzed by a palladium complex in the presence of a base. chemie-brunschwig.ch

Furthermore, advanced methods involving direct C-H functionalization are being developed. Palladium-catalyzed C-H functionalization has been successfully applied to mandelic acid itself for arylation, iodination, and olefination, demonstrating the potential to modify the aromatic ring directly without pre-functionalization. acs.org This highlights the power of transition metal catalysis to streamline synthetic routes to complex mandelic acid derivatives.

Reaction Type Catalyst Coupling Partners Key Advantage
Suzuki Coupling Palladium(0) complex (e.g., Pd(PPh3)4)Organohalide and an Organoboron compound. chemie-brunschwig.chMild conditions, high tolerance of functional groups, low toxicity of boron reagents. chemie-brunschwig.ch
Negishi Coupling Palladium or Nickel complexOrganohalide and an Organozinc compound. youtube.comHigh reactivity of organozinc reagents.
Heck Reaction Palladium catalystHalide or triflate and an alkene, in the presence of a base. youtube.comForms a substituted alkene from an aryl halide.
Direct C-H Arylation Palladium(II) catalystPhenylacetic acid derivative and an aryl iodide. acs.orgAvoids the need to pre-functionalize the C-H bond, increasing step economy.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to mandelic acid synthesis.

Biocatalysis represents a significant green alternative to traditional chemical methods. mdpi.com The use of engineered enzymes or whole microbial cells can produce optically pure mandelic acid from renewable feedstocks under mild aqueous conditions, avoiding harsh reagents and organic solvents. mdpi.com This approach offers high stereoselectivity and reduces environmental pollution. mdpi.com

Another green tactic is the use of environmentally benign solvents and catalysts. Reactions performed in aqueous ethanol with a naturally occurring organocatalyst like mandelic acid itself have been reported for the synthesis of other complex molecules, showcasing a move away from volatile organic compounds. researchgate.net The use of deep eutectic solvents (DES) is another emerging area in green chemistry. researchgate.net

Process intensification techniques, such as the use of ultrasonic irradiation combined with phase transfer catalysis, can also contribute to a greener synthesis. This has been shown to dramatically shorten reaction times and increase yields in the synthesis of mandelic acid from benzaldehyde (B42025) and chloroform, reducing energy consumption and improving efficiency. nih.gov

Conventional Approach Green Chemistry Alternative Environmental/Process Benefit
Harsh Hydrolysis (e.g., strong acid/base) Enzymatic HydrolysisMild conditions, high selectivity, aqueous medium, biodegradable catalyst. mdpi.com
Volatile Organic Solvents (e.g., Benzene, Chloroform) Water, Aqueous Ethanol, Deep Eutectic Solvents (DES)Reduced toxicity, improved safety, lower environmental impact. researchgate.netresearchgate.net
Stoichiometric Reagents Catalysis (Organocatalysis, Biocatalysis)Reduced waste, higher atom economy, catalyst can often be recycled. researchgate.net
Long Reaction Times / High Temperatures Ultrasonic IrradiationShorter reaction times, lower energy consumption, potentially higher yields. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous reagents or exothermic reactions, and improved scalability. acs.orgacs.org

The synthesis of this compound or its intermediates could be adapted to a flow process. For example, a multi-step synthesis could be "telescoped," where the output from one flow reactor is fed directly into the next, eliminating the need for manual workup and purification of intermediates. acs.org A key step, such as the hydrolysis of a nitrile precursor to the corresponding carboxylic acid, could be performed efficiently by pumping the substrate solution through a heated reactor coil, significantly reducing reaction time compared to a batch process. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents is also a hallmark of flow chemistry, simplifying purification and allowing for catalyst reuse. uc.pt This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) due to its efficiency and safety profile. acs.org

Parameter Batch Chemistry Flow Chemistry
Safety Handling of large quantities of hazardous materials can be risky. Thermal runaways are a concern in large-scale exothermic reactions.Small reaction volumes at any given time minimize risk. Superior heat exchange prevents thermal runaways. acs.org
Scalability Scaling up can be non-trivial and may require re-optimization of reaction conditions.Scaling is achieved by running the process for a longer duration, not by increasing reactor size.
Reaction Time Can be lengthy, including time for heating, cooling, and reagent addition.Residence time in the reactor is often much shorter (minutes vs. hours). acs.org
Process Control Temperature and mixing gradients can lead to inconsistencies.Precise control over temperature, pressure, and mixing leads to higher reproducibility and yields.
Multi-step Synthesis Requires isolation and purification of intermediates, which is time and resource-intensive."Telescoped" or sequential processes allow for multiple steps to be performed in-line without isolation. uc.pt

Stereochemical Investigations of 2,6 Dichloro 4 Methylmandelic Acid

Enantiomeric Purity Determination Methodologies

The accurate determination of the enantiomeric composition, or enantiomeric excess (e.e.), of 2,6-dichloro-4-methylmandelic acid is paramount. This is typically achieved through chromatographic and spectroscopic techniques that can differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used methods for separating and quantifying the enantiomers of chiral compounds like substituted mandelic acids. nih.govmdpi.com These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common in HPLC. nih.gov For instance, a CHIRALPAK® IC column, which has a cellulose derivative as the stationary phase, has been shown to resolve the enantiomers of various mandelic acid derivatives. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with additives, is optimized to achieve baseline separation.

In gas chromatography, cyclodextrin-based chiral stationary phases are frequently employed. mdpi.com Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin has demonstrated effectiveness in separating a wide array of mandelic acid derivatives, where the chiral recognition is influenced by interactions such as hydrogen bonding. mdpi.com Prior to GC analysis, the carboxylic acid group of this compound is typically derivatized, for example, by esterification to form a more volatile methyl or ethyl ester.

Table 1: Representative Chiral Chromatography Conditions for Mandelic Acid Derivatives

Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Detection Reference
HPLC CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Hexane/Ethanol (B145695)/Dichloromethane mixtures UV-Vis nih.gov

| GC | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | Helium or Hydrogen | Flame Ionization Detector (FID) | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for determining enantiomeric purity. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral derivatizing agent is used to convert the enantiomers into diastereomers. These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts in the NMR spectrum. rsc.orgresearchgate.net

A classic method involves the use of Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The acid chloride of (R)- or (S)-MTPA is reacted with the hydroxyl group of the this compound enantiomers to form diastereomeric Mosher's esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, specific protons or the fluorine atoms near the new stereocenter will show separate signals for each diastereomer. researchgate.net The enantiomeric excess can be accurately calculated by integrating the signals corresponding to each diastereomer. researchgate.net

Structural Analysis of Stereoisomers

Understanding the precise three-dimensional arrangement of atoms in the stereoisomers of this compound is crucial. This is accomplished through advanced analytical techniques that provide detailed structural information at the molecular level.

X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. For a carboxylic acid like this compound, a common strategy involves forming a salt with a chiral amine of known absolute configuration, such as (R)- or (S)-1-phenylethylamine. nih.gov This reaction creates a pair of diastereomeric salts (e.g., (R)-acid with (R)-amine and (S)-acid with (R)-amine).

These diastereomeric salts have different solubilities, which allows for their separation by fractional crystallization. nih.gov A suitable single crystal of one of the diastereomeric salts can then be analyzed by X-ray diffraction. The resulting electron density map reveals the precise spatial arrangement of all atoms, confirming the absolute configuration of the original acid enantiomer. This technique has been successfully applied to determine the crystal structures of diastereomeric salts of other chloromandelic acids. nih.gov

The crystal structure data obtained from X-ray crystallography also allows for a detailed conformational analysis. This includes the study of bond lengths, bond angles, and torsion angles, which define the molecule's shape. Crucially, it reveals the network of non-covalent intermolecular interactions that stabilize the crystal lattice. nih.gov For chiral recognition between the acid and the resolving agent, weak interactions such as C-H/π interactions and van der Waals forces can be significant, especially when the primary hydrogen bonding patterns are similar between the diastereomeric salts. nih.gov

Within the crystalline structure of the diastereomeric salts, hydrogen bonding plays a critical role. nih.gov The strong interactions between the carboxylate group of the mandelic acid anion and the ammonium (B1175870) group of the phenylethylamine cation are primary determinants of the crystal packing. Furthermore, the hydroxyl group of the mandelic acid can act as both a hydrogen bond donor and acceptor. The analysis of these hydrogen bonding networks is essential for understanding the basis of chiral discrimination, as the specific patterns and geometries of these bonds differ between the less soluble and more soluble diastereomeric salts, contributing to their differential stability and crystallizability. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(R)-2,6-dichloro-4-methylmandelic acid
(S)-2,6-dichloro-4-methylmandelic acid
α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid)
1-phenylethylamine
Mandelic acid
Cellulose
Amylose
Hexane
Isopropanol
Helium

Conformational Analysis and Intermolecular Interactions

Crystal Packing Effects on Resolution Efficiency

The efficiency of resolving enantiomers of this compound, as with other chiral compounds, can be significantly influenced by the way molecules arrange themselves in a crystal lattice. This arrangement, known as crystal packing, dictates the intermolecular interactions that are fundamental to chiral recognition processes during resolution. While specific studies detailing the crystal packing of this compound are not extensively available in the public domain, general principles of chiral resolution and crystallisation allow for an informed discussion of the likely factors at play.

For resolution to be efficient, the crystal packing of the desired enantiomer (or a diastereomeric salt containing it) should promote its selective crystallisation from a racemic or enriched mixture. This often involves the formation of a more stable, less soluble crystal lattice for one enantiomer compared to the other under specific conditions. The presence of the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring, along with the methyl group at the 4-position, will sterically influence how the molecules can pack together. These substituents can either facilitate or hinder the formation of well-ordered, homochiral crystal structures.

The efficiency of resolution can be quantified by parameters such as the enantiomeric excess of the crystallised material. The interplay of intermolecular forces, guided by the molecular structure of this compound, is therefore a critical determinant of the success of its resolution by crystallisation-based methods.

Stereoselective Transformations of this compound

The chiral center at the alpha-carbon of this compound makes it a valuable precursor for the synthesis of other chiral molecules. The stereochemical outcome of reactions involving this chiral center is of paramount importance.

Diastereoselectivity in Subsequent Reactions

When a new stereocenter is created in a molecule that already contains a chiral center, the two resulting diastereomers are typically not formed in equal amounts. This phenomenon is known as diastereoselectivity. In the context of this compound, its existing stereocenter can influence the stereochemical outcome of subsequent reactions.

For example, if the hydroxyl group of one enantiomer of this compound is used to direct a subsequent reaction, such as an aldol (B89426) addition or a reduction of a nearby ketone, the chiral center can sterically hinder one face of the reacting molecule more than the other. This steric hindrance will favour the formation of one diastereomer over the other.

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of any catalysts. By carefully selecting these conditions, it is often possible to achieve high levels of diastereoselectivity, leading to the preferential formation of a single diastereomer. This is a key strategy in asymmetric synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters.

Chemical Reactivity and Derivatization of 2,6 Dichloro 4 Methylmandelic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

Esterification: The conversion of 2,6-dichloro-4-methylmandelic acid to its corresponding esters can be achieved through several established methods. Direct esterification with an alcohol can be carried out in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards the product. google.com Given the steric hindrance from the ortho-chloro substituents, reaction conditions may require elevated temperatures or the use of more reactive acylating agents. google.com

Alternatively, the carboxyl group can be activated to facilitate esterification. For instance, reaction with thionyl chloride or oxalyl chloride would convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with alcohols to form esters. orgsyn.org Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an alcohol.

The table below summarizes representative conditions for the esterification of mandelic acid derivatives, which are applicable to this compound.

ReactantsReagents and ConditionsProductReference
Mandelic Acid, Ethanol (B145695)Sodium, HeatMandelic Acid Ethyl Ester google.com
Mandelic Acid, Acetyl ChlorideHeatAcetylmandelic Acid orgsyn.org
Substituted Mandelic Acids, AlcoholsVisible Lightα-Ketoesters rsc.org

Amidation: The formation of amides from this compound presents challenges due to the steric hindrance around the carboxyl group and the potentially reduced nucleophilicity of amines. Standard amide coupling methods using reagents like DCC or HATU may require optimized conditions, such as elevated temperatures or prolonged reaction times, to achieve good yields. rsc.org For particularly hindered substrates or weakly nucleophilic amines, the in situ formation of an acyl fluoride (B91410) from the carboxylic acid can be an effective strategy for promoting amidation. rsc.org The synthesis of sterically hindered amides can also be achieved by reacting an isocyanate with a Grignard reagent, a method that circumvents the direct coupling of a hindered acid and amine. chimia.chchimia.ch

The following table outlines general approaches for the amidation of sterically hindered carboxylic acids.

Reactant TypeReagents and ConditionsProduct TypeReference
Sterically Hindered Carboxylic Acid, AmineAcyl Fluoride (in situ), HeatSterically Hindered Amide rsc.org
α-Ketoacid, Hydroxylamine (B1172632)Mild ConditionsAmide chimia.ch

Decarboxylation Pathways

The decarboxylation of mandelic acid and its derivatives, which involves the loss of carbon dioxide from the carboxyl group, can proceed through different pathways depending on the reaction conditions and the nature of the substituents on the aromatic ring.

Oxidative decarboxylation is a common pathway for mandelic acids. For instance, treatment with an oxidizing agent can lead to the formation of the corresponding benzaldehyde (B42025) derivative. Studies on various substituted mandelic acids have shown that the selectivity for aldehyde or the further oxidized benzoic acid depends on the electronic nature of the ring substituents. researchgate.netrsc.orgpsu.edu Electron-withdrawing groups, such as the chloro-substituents in this compound, can influence the reaction mechanism and product distribution. researchgate.net In some cases, the reaction may proceed via an α-keto acid intermediate. researchgate.net

Biocatalytic methods have also been developed for the oxidative decarboxylation of mandelic acid derivatives, offering a green alternative to chemical methods. nih.govresearchgate.net For example, recombinant E. coli expressing benzoylformate decarboxylase can convert substituted mandelic acids into their corresponding aldehydes. nih.gov

The table below presents findings from decarboxylation studies on substituted mandelic acids.

SubstrateReagents and ConditionsMajor ProductsReference
p-Chloromandelic acidCoCl₂, O₂p-Chlorobenzaldehyde researchgate.net
p-Trifluoromethylmandelic acidCoCl₂, O₂p-Trifluoromethylbenzoic acid researchgate.net
(S)-3-Ethoxy-4-hydroxymandelic acidRecombinant E. coli (mdlC)Ethyl vanillin nih.gov
3,4-Dihydroxymandelic acidElectrochemical oxidation3,4-Dihydroxybenzaldehyde nih.gov

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound is another key site for chemical modification, allowing for the formation of ethers and esters (acylation), as well as oxidation to a ketone functionality.

Etherification and Acylation

Etherification: The formation of an ether at the α-hydroxyl position of this compound can be achieved under basic conditions. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, generates an alkoxide that can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. The reactivity of this process will be influenced by the steric environment around the hydroxyl group.

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically accomplished by reacting the mandelic acid derivative with an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov For example, treatment with acetic anhydride would yield the corresponding O-acetylated derivative. orgsyn.orgnih.gov The acylation of hydroxyl groups can be highly site-selective, even in complex molecules with multiple hydroxyls. jst.go.jp

The following table provides examples of acylation reactions on mandelic acid.

ReactantReagentProductReference
(R)-Mandelic AcidAcetic Anhydride, Pyridine(R)-O-Acetylmandelic acid nih.gov
Mandelic AcidAcetyl ChlorideAcetylmandelic Acid orgsyn.org

Oxidation Reactions

The oxidation of the secondary hydroxyl group in this compound is a significant transformation that leads to the formation of an α-keto acid.

The selective oxidation of α-hydroxy acids to α-keto acids is a valuable synthetic transformation. mdpi.com Various oxidizing agents and catalytic systems have been developed to achieve this conversion efficiently. For mandelic acid and its derivatives, oxidation can be performed using reagents such as potassium permanganate (B83412) or through catalytic systems involving transition metals or bismuth. researchgate.netrsc.org

Enzymatic methods have also proven to be highly effective for the enantioselective oxidation of mandelic acids to their corresponding phenylglyoxylic acids. acs.orgnih.gov For instance, engineered hydroxymandelate oxidase can catalyze the oxidation of various substituted mandelic acids with high yields. acs.org These biocatalytic approaches offer mild reaction conditions and high selectivity. nih.gov A visible light-induced oxidative esterification of mandelic acid with alcohols has also been developed as a transition metal-free method to synthesize α-ketoesters. rsc.org

The table below summarizes different methods for the oxidation of mandelic acid derivatives to α-keto acids or their esters.

SubstrateReagents and ConditionsProductReference
rac-4-Hydroxymandelic acidEngineered Hydroxymandelate Oxidase, Mandelic Acid Racemase, Catalase4-Hydroxyphenylglyoxylic acid acs.org
Mandelic AcidHydrous Manganese Oxide (HMO), pH 4.0Phenylglyoxylic Acid, Benzaldehyde rsc.org
Racemic Mandelic AcidRecombinant E. coli (coexpressing mandelate (B1228975) racemase, D-mandelate dehydrogenase, and L-lactate dehydrogenase)Phenylglyoxylic Acid nih.gov
Mandelic Acid, AlcoholsVisible Lightα-Ketoesters rsc.org
Catalytic Systems for Hydroxyl Oxidation

The secondary hydroxyl group in this compound is susceptible to oxidation to a ketone, yielding the corresponding α-keto acid. While specific studies on the catalytic oxidation of this compound are not prevalent in the literature, the oxidation of substituted mandelic acids is a well-established transformation. Various catalytic systems can be employed for this purpose.

One such system involves the use of chromium(VI) reagents. For instance, the oxidation of various substituted mandelic acids has been successfully carried out using ethylenediammonium dichromate (EDDC) in an aqueous acetic acid medium. researchgate.net This reaction typically follows first-order kinetics with respect to the oxidant. researchgate.net The reaction is catalyzed by the presence of an acid. researchgate.net A significant primary kinetic isotope effect observed in the oxidation of α-deuteriomandelic acid suggests that the cleavage of the α-C-H bond is the rate-determining step. researchgate.net

The electronic nature of the substituents on the aromatic ring influences the reaction rate. Electron-withdrawing groups generally decrease the rate of oxidation, while electron-donating groups accelerate it. This is reflected in the negative value of the Hammett reaction constant (ρ). researchgate.net Given the presence of two electron-withdrawing chlorine atoms on the aromatic ring of this compound, its oxidation would be expected to proceed at a slower rate compared to unsubstituted mandelic acid.

Table 1: Expected Catalytic Oxidation of the Hydroxyl Group in this compound

Catalyst SystemExpected ProductReaction ConditionsNotes
Ethylenediammonium dichromate (EDDC) / Acetic Acid2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acidAqueous acetic acid, room temperatureThe reaction rate is expected to be slower than that of unsubstituted mandelic acid due to the electron-withdrawing nature of the chlorine atoms.
Other Cr(VI) reagents (e.g., PCC, PDC)2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acidAnhydrous organic solvents (e.g., dichloromethane)These reagents are known for the oxidation of secondary alcohols to ketones under mild conditions.
Swern Oxidation (Oxalyl chloride, DMSO, triethylamine)2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acidLow temperature (-78 °C to room temperature)A common metal-free oxidation method.
Dess-Martin Periodinane2-(2,6-dichloro-4-methylphenyl)-2-oxoacetic acidRoom temperature, in solvents like dichloromethaneA mild and selective oxidant for primary and secondary alcohols.

Transformations at the Aromatic Ring

The aromatic ring of this compound, while substituted, can still undergo further functionalization through various reactions.

Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration, Methylation)

The directing effects of the substituents on the aromatic ring of this compound guide the position of incoming electrophiles. The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing and resonance electron-donating effects. The methyl group is an ortho, para-directing and activating group. The α-hydroxy-carboxymethyl side chain is generally considered deactivating and meta-directing.

Considering the positions of the existing substituents, the C3 and C5 positions are the most likely sites for electrophilic attack. The directing effects of the chlorine and methyl groups would favor substitution at these positions.

Halogenation: Further halogenation, for example, with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would be expected to introduce a bromine atom at the C3 or C5 position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to occur at the C3 or C5 position, yielding 3-nitro- or 5-nitro-2,6-dichloro-4-methylmandelic acid.

Methylation: Friedel-Crafts alkylation, such as methylation with methyl chloride and a Lewis acid catalyst, is generally not favored on heavily substituted and deactivated rings. The presence of the deactivating chlorine atoms and the carboxylic acid side chain would likely hinder this reaction.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃2-(3-bromo-2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid and/or 2-(5-bromo-2,6-dichloro-4-methylphenyl)-2-hydroxyacetic acid
NitrationHNO₃, H₂SO₄2-hydroxy-2-(3-nitro-2,6-dichloro-4-methylphenyl)acetic acid and/or 2-hydroxy-2-(5-nitro-2,6-dichloro-4-methylphenyl)acetic acid

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira reactions.

For these reactions to occur, a suitable palladium catalyst, a base, and a coupling partner are required. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often necessitating more active catalyst systems or harsher reaction conditions.

Suzuki Coupling: Coupling with an arylboronic acid (Ar-B(OH)₂) would lead to the substitution of one or both chlorine atoms with an aryl group. Selective mono-arylation could potentially be achieved by controlling the stoichiometry of the reagents.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted styrene (B11656) derivative.

Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynyl-substituted aromatic compound.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerExpected Product Structure (Mono-substitution)
Suzuki CouplingArylboronic acid (ArB(OH)₂)2-(2-aryl-6-chloro-4-methylphenyl)-2-hydroxyacetic acid
Heck CouplingAlkene (R-CH=CH₂)2-hydroxy-2-(2-chloro-4-methyl-6-vinylphenyl)acetic acid derivative
Sonogashira CouplingTerminal alkyne (R-C≡CH)2-hydroxy-2-(2-chloro-6-(alkynyl)-4-methylphenyl)acetic acid

Formation of Derivatives with Unique Structural Motifs

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable precursor for the synthesis of cyclic derivatives.

Lactone Formation

Intramolecular esterification of this compound can lead to the formation of a lactone, specifically a phthalide (B148349) (a bicyclic γ-lactone) derivative. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl group on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water.

The resulting lactone would be 4,6-dichloro-5-methylisobenzofuran-1(3H)-one. The feasibility of this intramolecular cyclization depends on the stability of the resulting ring system. Five-membered rings, such as the one in the expected phthalide, are generally thermodynamically favored.

Heterocyclic Ring Incorporations

The carboxylic acid and hydroxyl functionalities of this compound can serve as handles for the construction of various heterocyclic rings. For example, condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic systems.

Computational and Theoretical Studies on 2,6 Dichloro 4 Methylmandelic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed information about the geometry and electronic distribution of 2,6-Dichloro-4-methylmandelic acid.

Energy Minimization and Conformational Analysis

A molecule can exist in various spatial arrangements of its atoms, known as conformations. Energy minimization calculations are performed to identify the most stable conformation, which corresponds to the lowest point on the potential energy surface. For this compound, the key dihedral angles to consider are those around the chiral carbon, specifically the rotation of the carboxylic acid group and the phenyl ring.

A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a balance of steric hindrance from the bulky chlorine atoms and the methyl group on the phenyl ring, as well as potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)
160°0.00
2180°1.25
3-60°2.50

Note: This table is illustrative and based on expected trends for similar molecules. Actual values would require specific calculations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with some contribution from the oxygen atoms of the carboxyl and hydroxyl groups. The LUMO, conversely, would likely be centered on the phenyl ring and the carbonyl carbon of the carboxylic acid, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Predicted Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are estimations based on typical values for substituted aromatic carboxylic acids.

Mechanistic Investigations using Computational Chemistry

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound likely involves several key chemical transformations. Computational methods can be used to locate the transition state structures for these steps. The energy of the transition state relative to the reactants provides the activation energy, which is a critical factor in determining the reaction rate. For instance, in a nucleophilic addition to a precursor aldehyde, the transition state would feature the partially formed bond between the nucleophile and the carbonyl carbon.

Reaction Pathway Elucidation

By mapping the potential energy surface, computational chemistry can elucidate the most favorable reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products. For a multi-step synthesis, this can help in understanding the regioselectivity and stereoselectivity of the reaction, and potentially in optimizing reaction conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution. MD simulations model the movement of the molecule and surrounding solvent molecules over time, taking into account intermolecular forces.

These simulations can reveal information about solvation effects, such as the formation of hydrogen bonds between the carboxylic acid and hydroxyl groups with water molecules. They can also be used to explore the conformational dynamics of the molecule in solution, which may differ from the gas-phase predictions due to solvent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

In the absence of empirical spectroscopic data for this compound, computational methods serve as a valuable tool for predicting its spectral characteristics. These predictions are derived from the molecule's structure using various computational models and algorithms, providing insights into its chemical environment and bonding.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be estimated using online prediction tools that leverage extensive databases of known chemical shifts. nmrdb.orgic.ac.ukyoutube.comnmrdb.org For this compound, the predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methyl group protons, the methine proton of the chiral center, and the hydroxyl and carboxylic acid protons. The chemical shifts of the two remaining aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the methyl group. The proton on the alpha-carbon, adjacent to the carboxylic acid and hydroxyl groups, is expected to appear as a singlet. The methyl protons would also likely present as a singlet.

The predicted ¹³C NMR spectrum is anticipated to display unique signals for each carbon atom in the molecule. oregonstate.edu The carbons in the dichlorinated aromatic ring will have their chemical shifts significantly influenced by the halogen substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, characteristic of its chemical environment. The chemical shifts for the methyl carbon and the alpha-carbon will also be in their expected regions.

Infrared (IR) spectroscopy predictions can highlight the vibrational frequencies of the functional groups within the molecule. computabio.comresearchgate.netyoutube.comyoutube.comc6h6.org For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carbonyl group, C-O stretching, and the vibrations of the substituted benzene (B151609) ring. The broad O-H stretching band from the carboxylic acid would be a prominent feature. The C=O stretching vibration would appear as a sharp, strong peak. The presence of chlorine atoms would also influence the fingerprint region of the spectrum.

It is important to note that these are theoretical predictions and may differ from experimental values. The accuracy of these predictions depends on the computational method and the database used. mestrelab.com

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.3 - 7.5s
α-CH5.1 - 5.3s
CH₃2.3 - 2.5s
COOH11.0 - 13.0br s
OH3.5 - 5.0br s

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O170 - 175
C (Aromatic, C-Cl)130 - 135
C (Aromatic, C-CH₃)138 - 142
C (Aromatic, C-CH(OH)COOH)135 - 140
CH (Aromatic)128 - 132
α-C70 - 75
CH₃20 - 25

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
O-H Stretch (Alcohol)3200 - 3600Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch1050 - 1250Medium
C-Cl Stretch600 - 800Strong

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful approach to investigate the potential molecular interactions of this compound with biological macromolecules. These computational techniques, including ligand-receptor binding simulations and enzyme active site docking, can predict the binding affinity and mode of interaction, offering insights into the compound's potential biological activity. biorxiv.org

Ligand-Receptor Binding Simulations

Ligand-receptor binding simulations are computational methods used to predict the interaction between a small molecule (the ligand) and a protein (the receptor). bohrium.comnih.govspringernature.comnih.gov These simulations can provide detailed information about the binding pose, the strength of the interaction, and the specific amino acid residues involved in the binding. biorxiv.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and any conformational changes that may occur in the protein upon ligand binding. nih.gov

Enzyme Active Site Docking Studies

Enzyme active site docking is a more specific type of in silico modeling that focuses on predicting how a ligand fits into the active site of an enzyme. nih.govresearchgate.netresearchgate.net This is particularly relevant for drug discovery, as many drugs function by inhibiting enzymes.

Given its structural similarity to mandelic acid, a known substrate for various enzymes, this compound could be docked into the active sites of these enzymes to predict its inhibitory potential. For example, mandelic acid derivatives have been studied as inhibitors of enzymes like aminopeptidase (B13392206) N. benthamdirect.com Docking studies of this compound into the active site of such an enzyme would reveal the likely binding orientation and key interactions.

The presence of two chlorine atoms on the phenyl ring could lead to specific halogen bonding interactions with the enzyme's active site residues, potentially enhancing binding affinity compared to unsubstituted mandelic acid. The carboxylic acid and hydroxyl groups are expected to form crucial hydrogen bonds with polar residues in the active site, mimicking the interactions of the natural substrate. nih.govresearchgate.net Docking scores, which estimate the binding affinity, could be used to rank its potential as an inhibitor against a panel of enzymes. mdpi.commdpi.com

Hypothetical Docking Study Results for this compound with a Target Enzyme

ParameterPredicted Value/Interaction
Binding Energy (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesArg, His, Ser, Tyr
Hydrogen Bond DonorsCarboxylic acid -OH, α-OH
Hydrogen Bond AcceptorsCarboxylic acid C=O, α-OH
Hydrophobic InteractionsDichlorophenyl ring with non-polar residues
Halogen BondingChlorine atoms with electron-donating residues

Mechanistic Insights into Biological Activity Profiles

Exploration of Molecular Targets and Pathways

While specific molecular targets for 2,6-dichloro-4-methylmandelic acid have not been identified in the current body of scientific literature, research on analogous substituted mandelic acids provides a foundation for hypothesizing potential interactions.

Enzyme Inhibition Studies (e.g., hydrolases, oxidoreductases)

Direct enzyme inhibition studies on this compound are not presently available. However, the broader family of mandelic acid derivatives has been investigated as enzyme inhibitors. For instance, fluorinated analogues of mandelic acid, specifically α-fluorobenzylphosphonates, have been shown to inhibit mandelate (B1228975) racemase. This enzyme is responsible for the interconversion of mandelic acid enantiomers. The study revealed that these analogues bind to the enzyme with affinities that are influenced by pH, suggesting that the ionization state of the inhibitor is crucial for its activity. nih.gov

Furthermore, the enzymatic resolution of various substituted mandelic acids using nitrilases has been a subject of study. While the primary goal of this research is often synthetic, it provides valuable information on enzyme-substrate interactions. For example, the rational engineering of a nitrilase from Burkholderia cenocepacia J2315 was undertaken to improve the synthesis of (R)-2-chloromandelic acid and other analogues. This work highlights the potential for substituted mandelic acids to interact with and be processed by microbial enzymes.

Another area of interest is the potential for substituted mandelic acids to inhibit dehydrogenases. For example, while not a mandelic acid, the structurally related compound 2,6-dichloro-4-nitrophenol (B181596) has been shown to inhibit human alcohol and aldehyde dehydrogenases, with a notable inhibitory effect on ALDH2. researchgate.net This suggests that dichlorinated aromatic compounds can interact with the active sites of these enzymes.

Receptor Interaction Investigations

Specific receptor interaction studies for this compound are not documented. However, the structural motifs present in this compound are found in molecules known to interact with various receptors. For instance, the dichlorinated phenyl ring is a feature in some pharmacologically active compounds.

Research into the enantioselective recognition of mandelic acid derivatives provides indirect evidence of potential receptor interactions. The ability of chiral selectors, such as cyclodextrins and chiral fluorescent sensors, to discriminate between the enantiomers of mandelic acid and its derivatives underscores the importance of the three-dimensional structure for molecular recognition. nih.govmdpi.com This principle of stereospecific recognition is fundamental to how ligands bind to biological receptors.

Structure-Activity Relationship (SAR) Studies for Mandelic Acid Analogues

The biological activity of mandelic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the chiral center.

Influence of Halogenation and Methylation on Bioactivity

Halogenation and methylation of the mandelic acid scaffold can profoundly impact its biological properties. Halogens, such as chlorine, are known to alter the electronic and lipophilic character of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets.

Studies on the enzymatic resolution of halogenated mandelic acids have demonstrated that the position and type of halogen substituent influence the efficiency of the process. For example, in the resolution of various chloromandelic acids using levetiracetam, differences in enantiomeric selectivity were observed between 2-chloro, 3-chloro, and 4-chloro isomers. researchgate.net This indicates that the position of the chlorine atom is critical for the intermolecular interactions that govern chiral recognition.

The presence of a methyl group can also affect bioactivity. Methylation can increase lipophilicity and introduce steric bulk, which can either enhance or hinder binding to a biological target. In a study on the chiral separation of mandelic acid derivatives, methyl substitution on the alkyl chain was found to have significant effects on chiral selectivity values. nih.gov

The combination of two chlorine atoms at the 2 and 6 positions, along with a methyl group at the 4 position, in this compound would be expected to create a unique electronic and steric profile that would dictate its specific biological activities.

Stereochemical Impact on Molecular Recognition

The stereochemistry of the α-hydroxyl group is a critical determinant of the biological activity of mandelic acid and its analogues. The differential biological effects of the (R)- and (S)-enantiomers of many chiral drugs are well-documented. For instance, (R)-mandelic acid is a precursor for important antibiotics, while (S)-mandelic acid is used in the synthesis of anti-inflammatory drugs. researchgate.net

The chiral center of mandelic acid, in conjunction with the phenyl ring and the hydroxyl group, forms a basis for stereochemical recognition in biological systems. scbt.com This is evident in the enantioselective synthesis of mandelic acid derivatives using enzymes like oxynitrilases and nitrilases, which can produce highly enantiopure products. nih.gov

The following table summarizes the observed enantioselectivity in the enzymatic resolution of some substituted mandelic acids, illustrating the impact of substitution on molecular recognition.

SubstrateEnzyme/MethodEnantioselectivity (ee)Reference
(R,S)-Mandelonitrile(R)-oxynitrilase & nitrilase> 95% for (R)-mandelic acid nih.gov
(R,S)-2-Chloromandelic acidEngineered nitrilaseHigh enantioselectivity
(R,S)-Halogenated mandelic acidsLevetiracetam co-crystallizationVarying, >70% for some researchgate.net

In Vitro Cellular Mechanism of Action Studies (Non-Clinical)

There are no specific in vitro cellular mechanism of action studies available for this compound. Research on structurally related compounds can offer some clues. For example, a study on the genotoxicity of 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA) and its metabolite, 2,4-dichloro-6-aminophenol (DCAP), found that while DCNPA was not genotoxic in the tested assays, its metabolite DCAP induced sister chromatid exchanges and micronuclei in V79 cells. nih.gov This highlights that the metabolites of chlorinated aromatic compounds can possess genotoxic potential.

Given that this compound would undergo metabolic transformations in vivo, it would be crucial to investigate the biological activities of its potential metabolites in future in vitro studies to fully understand its cellular mechanism of action.

Scientific Review of this compound Reveals a Gap in Current Research

Despite a thorough review of available scientific literature, no specific research data was found for the chemical compound this compound regarding its biological activities or metabolic pathways. Consequently, a detailed article on its antiproliferative, antioxidant, antibacterial, and metabolic properties cannot be generated at this time.

The initial investigation sought to explore the mechanistic insights into the biological activity profiles and metabolic pathways of this compound, as per a structured outline. This included a deep dive into its potential antiproliferative effects on cell lines, its mechanisms as an antioxidant and antibacterial agent, and its biotransformation through Phase I and Phase II metabolic reactions in non-human model systems.

However, extensive searches of scientific databases and scholarly articles yielded no studies specifically focused on "this compound." While research exists for structurally related compounds, such as various dichlorinated phenylacetic acid derivatives or other mandelic acid analogs, this information cannot be extrapolated to definitively describe the properties of the specified compound. The precise arrangement of the chloro and methyl groups on the mandelic acid backbone is critical to its chemical and biological behavior, making direct evidence essential for a scientifically accurate profile.

The absence of data highlights a significant gap in the current scientific landscape. The specific biological and metabolic characteristics of this compound remain uninvestigated. Future research would be necessary to elucidate any potential therapeutic or toxicological properties of this compound. Such studies would need to include in vitro assays to determine its effects on cancer cell proliferation, its capacity to neutralize free radicals, and its efficacy against various bacterial strains. Furthermore, in vivo studies in model organisms would be required to understand how the compound is absorbed, distributed, metabolized, and excreted.

Until such primary research is conducted and published, any discussion on the biological activity and metabolism of this compound would be purely speculative and fall outside the bounds of established scientific knowledge.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 2,6-Dichloro-4-methylmandelic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment and connectivity within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichloromethylphenyl ring would appear as singlets due to their isolation from neighboring protons. The benzylic proton (CH-OH) would also produce a singlet, and its chemical shift would be influenced by the adjacent hydroxyl and carboxylic acid groups. The methyl protons (-CH₃) would typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. Key expected signals would include those for the carboxylic acid carbon, the benzylic carbon bearing the hydroxyl group, the aromatic carbons (with those bonded to chlorine showing characteristic shifts), and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the phenyl ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further refine the structural assignment by revealing correlations between nuclei. COSY would confirm the coupling between any vicinal protons (though limited in this specific structure), while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~7.3 Singlet
Benzylic-H (CHOH) ~5.2 Singlet
Methyl-H (CH₃) ~2.4 Singlet
Hydroxyl-H (OH) Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) ~175
Aromatic (C-Cl) ~135
Aromatic (C-CH₃) ~140
Aromatic (C-H) ~130
Aromatic (C-CHOH) ~138
Benzylic (CHOH) ~75

Given that this compound is a chiral molecule, possessing a stereocenter at the benzylic carbon, methods to determine its enantiomeric purity are crucial. Chiral NMR spectroscopy is a powerful technique for this purpose. This can be achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of the compound to form diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum. This allows for the quantification of the relative amounts of each enantiomer, and thus the determination of the enantiomeric excess (ee).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula with a high degree of confidence, serving as a definitive confirmation of the compound's identity. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks appearing in a predictable ratio, further corroborating the presence of two chlorine atoms in the structure.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially the loss of water (a loss of 18 Da). The cleavage of the bond between the benzylic carbon and the aromatic ring would also produce significant fragment ions. Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description
[M]+• Molecular Ion
[M-COOH]+ Loss of the carboxylic acid group
[M-H₂O]+• Loss of a water molecule

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The O-H stretching of the alcohol group would likely appear as a broad band around 3200-3600 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic C-C stretching vibrations usually give rise to strong signals in the Raman spectrum. The symmetric stretching of the dichlorinated phenyl ring would also be a characteristic feature.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong
O-H Stretch (Alcohol) 3200-3600 Broad, Medium
C=O Stretch (Carboxylic Acid) ~1700 Strong
C-O Stretch 1050-1250 Medium

Chromatography-Mass Spectrometry Hyphenated Techniques (GC-MS, LC-MS, UPLC-MS) for Purity and Identity Confirmation

The positive identification and assessment of purity for this compound necessitate the use of sophisticated analytical techniques. Hyphenated chromatography-mass spectrometry methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for this purpose. These techniques offer a powerful combination of separation and detection, providing unequivocal structural information and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. A common approach involves the esterification of the carboxylic acid and hydroxyl groups, for example, through reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by methylation.

Once derivatized, the compound can be introduced into the GC, where it is separated from impurities on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns often being suitable. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint.

For identity confirmation, the mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized mass, as well as characteristic fragment ions resulting from the loss of specific functional groups. The presence of two chlorine atoms would produce a distinct isotopic pattern (M, M+2, M+4) for the molecular ion and chlorine-containing fragments, further aiding in identification. Purity is assessed by the presence of a single major peak in the chromatogram, with any minor peaks representing impurities.

An example of a GC-MS method for a related chlorinated compound, 2,4-D methyl ester, involves a Durabond-1 column and selected ion monitoring (SIM) to enhance sensitivity and selectivity. epa.gov The ions monitored for 2,4-D methyl ester were m/z 234 (quantitation ion), m/z 236 (qualifier ion 1), and m/z 199 (qualifier ion 2). epa.gov A similar approach could be developed for the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

LC-MS and UPLC-MS are particularly well-suited for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. Reversed-phase chromatography is a common mode of separation, where a C18 or similar column is used with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

The effluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, providing a primary confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition and identity of the compound.

For complex matrices, derivatization can still be employed in LC-MS to enhance ionization efficiency and chromatographic retention. For instance, carboxylic acids can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve their detection. nih.gov

The following table outlines a hypothetical UPLC-MS method for the analysis of this compound:

ParameterValue
Chromatography System UPLC
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Mass Spectrometry System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Sampling Cone 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Acquisition Range m/z 50-1000

Purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. It also reveals details about the crystal packing, such as intermolecular interactions like hydrogen bonding.

To perform this analysis, a suitable single crystal of the compound must be grown. This can be achieved through various methods, including slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (the symmetry of the crystal), and the atomic coordinates of each atom within the unit cell.

While specific X-ray diffraction data for this compound is not publicly available, the following table presents crystallographic data for a related complex chlorinated aromatic molecule, 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid, to illustrate the type of information obtained from such an analysis. researchgate.net

ParameterValue
Compound 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid
Chemical Formula C₁₈H₁₄Cl₂N₂O₃
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.989(7)
b (Å) 8.414(2)
c (Å) 14.642(4)
α (°) 90
β (°) 99.651(8)
γ (°) 90
Volume (ų) 3300.7(16)
Z 8
Temperature (K) 205
Rgt(F) 0.0636
wRref(F²) 0.1877
CCDC No. 2292589

Data obtained for 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid. researchgate.net

This data provides a comprehensive picture of the solid-state structure of the molecule, which is invaluable for understanding its physical properties and for unambiguous identification.

Future Research Directions and Potential Applications

Design of Novel Mandelic Acid Derivatives based on 2,6-Dichloro-4-methylmandelic Acid Scaffold

The this compound framework offers a robust starting point for the design of novel derivatives with a wide range of potential functionalities. The presence of two chlorine atoms and a methyl group on the phenyl ring, combined with the α-hydroxy carboxylic acid moiety, provides multiple sites for chemical modification.

Future research will likely focus on the synthesis of ester and amide derivatives, leveraging the carboxylic acid group. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its potential biological activity. Furthermore, the hydroxyl group can be a target for etherification or acylation, leading to another class of derivatives with distinct properties.

The exploration of these derivatives could lead to the discovery of compounds with enhanced biological activities. For instance, studies on other mandelic acid derivatives have shown that the introduction of specific substituents can result in potent antifungal or antibacterial agents. thieme-connect.denih.gov The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action or improved efficacy.

Table 1: Potential Novel Derivatives of this compound

Derivative ClassPotential Modification SitePotential Application Area
EstersCarboxylic AcidProdrugs, Agrochemicals
AmidesCarboxylic AcidMedicinal Chemistry
EthersHydroxyl GroupMaterial Science, Medicinal Chemistry
Acyl DerivativesHydroxyl GroupSynthetic Intermediates

Integration into Complex Synthetic Targets

The chiral nature of this compound makes it a valuable building block, or "chiral synthon," for the asymmetric synthesis of more complex molecules. Optically active mandelic acids are widely used in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. researchgate.net

Future research is expected to explore the use of this compound as a starting material for the synthesis of complex natural products or their analogues. The substituted phenyl ring can serve as a key structural element, while the α-hydroxy acid moiety can be transformed into various other functional groups. The synthesis of manzamine analogues, for example, has demonstrated the utility of complex heterocyclic structures derived from simpler building blocks in the discovery of new antimalarial agents. nih.govresearchgate.net

The integration of this compound into multi-step synthetic sequences could lead to the development of novel therapeutic agents with unique three-dimensional structures.

Development of Advanced Catalytic Systems for its Synthesis

The efficient and stereoselective synthesis of this compound is crucial for its future applications. While general methods for the synthesis of mandelic acids exist, the development of advanced catalytic systems specifically tailored for this compound will be a key research area.

Future efforts will likely focus on asymmetric catalysis to produce enantiomerically pure forms of the acid. This could involve the use of chiral catalysts, such as rhodium-based complexes with chiral ligands, for the asymmetric addition of arylboronic acids to glyoxylates. thieme-connect.de The development of enzymatic resolutions, where specific enzymes are used to selectively react with one enantiomer of a racemic mixture, is another promising avenue. google.com

Furthermore, research into more sustainable and environmentally friendly synthetic methods, such as biocatalysis, will be important. The use of microorganisms or isolated enzymes to produce mandelic acid and its derivatives can reduce the reliance on hazardous reagents and minimize waste.

Table 2: Catalytic Strategies for the Synthesis of Substituted Mandelic Acids

Catalytic ApproachKey FeaturesPotential Advantages
Asymmetric Homogeneous CatalysisUse of chiral metal-ligand complexesHigh enantioselectivity and turnover numbers. scispace.com
Heterogeneous CatalysisCatalyst is in a different phase from reactantsEase of catalyst separation and recycling. scispace.com
Biocatalysis/Enzymatic ResolutionUse of enzymes or whole microorganismsHigh stereoselectivity, mild reaction conditions. google.com

Exploration of its Role in Chemical Biology Research Tools

The unique structure of this compound makes it a candidate for the development of chemical biology research tools. These tools are essential for studying biological processes at the molecular level.

One potential application is in the design of fluorescent sensors. By attaching a fluorophore to the mandelic acid scaffold, it may be possible to create sensors that can detect specific metal ions, anions, or biomolecules through changes in their fluorescence. For instance, a chiral fluorescent bisboronic acid sensor based on a carbazole (B46965) fluorophore has been successfully used for the enantioselective recognition of mandelic acid. nih.gov This suggests that derivatives of this compound could be developed into highly specific sensors.

Additionally, this compound could be used as a scaffold for designing probes to study enzyme activity or to label specific cellular components. The dichlorinated phenyl ring could provide specific interactions with biological targets.

Investigation into Broader Biological Systems for Mechanistic Understanding

While initial research may focus on specific therapeutic areas, a broader investigation into the effects of this compound and its derivatives on various biological systems will be crucial for a comprehensive mechanistic understanding.

This research should include screening against a wide range of biological targets, such as enzymes, receptors, and ion channels. High-throughput screening technologies can be employed to rapidly assess the compound's activity profile. Understanding the structure-activity relationship (SAR) will be key to identifying the structural features responsible for any observed biological effects.

Furthermore, studying the compound's metabolism and pharmacokinetic properties will be essential to evaluate its potential as a drug candidate. Investigations into its absorption, distribution, metabolism, and excretion (ADME) will provide valuable insights into its in vivo behavior. The biological evaluation of various substituted benzimidazole (B57391) derivatives has shown the importance of such comprehensive studies in identifying promising therapeutic leads. chitkara.edu.in

Q & A

Q. What are the common synthetic routes for preparing 2,6-Dichloro-4-methylmandelic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination and methylation of mandelic acid derivatives. For example, asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) can achieve enantioselectivity, critical for pharmacological applications . Industrial-scale production often employs biocatalytic methods (e.g., lipases or esterases) under controlled pH (5.0–7.0) and temperature (25–40°C) to optimize enantiomeric excess (>98%) . Purification via recrystallization in ethanol/water mixtures improves purity to ≥98% (HPLC), as validated in studies on structurally similar compounds like 4-Methoxymandelic acid .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers is pH-dependent due to its carboxylic acid and hydroxyl groups. Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO for stock solutions. Stability studies show degradation <5% over 72 hours at 4°C, but freeze-thaw cycles should be minimized. For long-term storage, lyophilize and store at -80°C under inert gas .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 60:40) for purity assessment (retention time ~8.2 min) .
  • NMR : Key signals include δ 7.35–7.45 ppm (aromatic protons) and δ 4.80 ppm (α-hydroxy group) in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS m/z 243.0 [M-H]⁻ confirms molecular weight .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for biological activity?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) resolves (R)- and (S)-enantiomers. Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer with >90% ee . Biological assays on renal cells show (S)-enantiomers exhibit 2-fold higher cytotoxicity (IC₅₀ = 0.05 mM) due to stereospecific binding to renal transporters .

Q. What strategies are effective for resolving contradictions in toxicity data across different experimental models?

  • Methodological Answer : Discrepancies in nephrotoxicity (e.g., rat vs. human cell lines) require cross-model validation:

Comparative assays : Parallel testing in Fischer 344 rats (in vivo) and HEK-293 cells (in vitro) under standardized dosing (0.05–1.0 mM) .

Metabolite profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates in rats vs. sulfation in humans) .

Computational modeling : Molecular docking to assess binding affinity variations to renal organic anion transporters (hOAT1 vs. rOat1) .

Q. How can structural analogs of this compound be distinguished in complex matrices during metabolomic studies?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID):
  • Fragmentation patterns : Key fragments at m/z 199.1 (loss of CO₂) and m/z 154.9 (Cl⁻ elimination) differentiate it from analogs like 4-Methoxymandelic acid .
  • Isotopic labeling : Synthesize ²H- or ¹³C-labeled derivatives as internal standards to correct for matrix effects .

Q. What mechanistic insights explain the compound’s nephrotoxicity, and how can this guide safer derivative design?

  • Methodological Answer : Toxicity arises from mitochondrial dysfunction (reduced ATP by 40% at 0.1 mM) and ROS generation (2-fold increase in MDA levels). Mitigation strategies:
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce redox activity.
  • Replace chlorine with fluorine to lower bioactivation potential while retaining target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.